3-benzyl-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-benzyl-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of a pyrido[2,1-b][1,3,5]thiadiazine ring fused with a benzene ring.
- It contains a benzyl group (C₆H₅CH₂-) attached to the pyridine nitrogen.
- The 4-fluorophenyl group (C₆H₄F-) is also present, contributing to its overall properties.
Preparation Methods
The synthesis of this compound involves several steps. While I don’t have specific data on this exact compound, I can provide general insights:
Industrial Production Methods: Large-scale production typically involves multistep synthetic routes. Researchers often optimize these methods for efficiency and yield.
Synthetic Routes: One possible synthetic route could involve cyclization of appropriate precursors, followed by functional group modifications. Consult specialized literature for detailed protocols.
Chemical Reactions Analysis
Let’s explore the reactions this compound might undergo:
Oxidation/Reduction: Depending on the substituents, it could undergo oxidation (e.g., conversion of a thioether to a sulfoxide) or reduction (e.g., converting a carbonyl to an alcohol).
Substitution: Nucleophilic substitution reactions (e.g., SN1 or SN2) may occur at the benzyl carbon or other sites.
Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids (e.g., AlCl₃) might be involved.
Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Researchers explore various applications:
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
Biological Studies: Assess its effects on cellular processes, receptors, and enzymes.
Materials Science: Explore its use in organic electronics or materials with specific properties.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
- It may modulate signaling pathways or affect cellular processes.
Comparison with Similar Compounds
Uniqueness: Compare it to structurally related compounds (e.g., other pyrido[2,1-b][1,3,5]thiadiazines) to highlight its distinct features.
Similar Compounds: Explore related molecules, such as other heterocycles or carbonitriles.
Remember that specific experimental data and detailed studies would provide more accurate insights. For precise information, consult scientific literature or databases .
Properties
Molecular Formula |
C21H18FN3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-benzyl-8-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18FN3OS/c22-17-8-6-16(7-9-17)18-10-20(26)25-13-24(12-15-4-2-1-3-5-15)14-27-21(25)19(18)11-23/h1-9,18H,10,12-14H2 |
InChI Key |
QLUDBMGLGDPYGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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